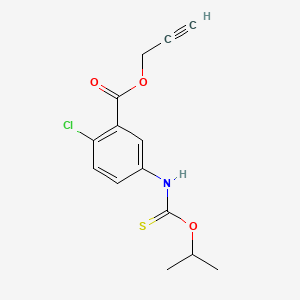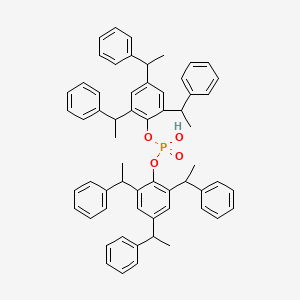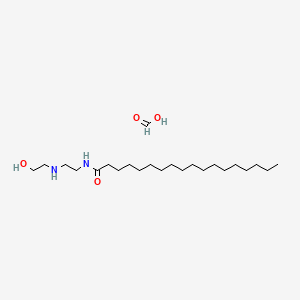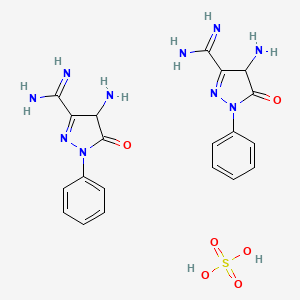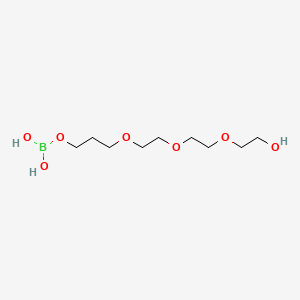
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is a complex organic compound characterized by its unique structure, which includes multiple isotridecyl groups attached to a butyramide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide typically involves the reaction of isotridecylamine with butyric acid derivatives under controlled conditions. The process may include steps such as:
Amidation Reaction: Isotridecylamine reacts with butyric acid chloride in the presence of a base like triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The isotridecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
科学研究应用
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
相似化合物的比较
Similar Compounds
4-(Diisotridecylamino)-N,N-diisotridecylacetamide: Similar structure but with an acetamide backbone.
4-(Diisotridecylamino)-N,N-diisotridecylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is unique due to its specific isotridecyl substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
94246-82-9 |
|---|---|
分子式 |
C56H114N2O |
分子量 |
831.5 g/mol |
IUPAC 名称 |
4-[bis(11-methyldodecyl)amino]-N,N-bis(11-methyldodecyl)butanamide |
InChI |
InChI=1S/C56H114N2O/c1-52(2)42-33-25-17-9-13-21-29-37-47-57(48-38-30-22-14-10-18-26-34-43-53(3)4)49-41-46-56(59)58(50-39-31-23-15-11-19-27-35-44-54(5)6)51-40-32-24-16-12-20-28-36-45-55(7)8/h52-55H,9-51H2,1-8H3 |
InChI 键 |
KURNOLPYTKTADH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCN(CCCCCCCCCCC(C)C)CCCC(=O)N(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


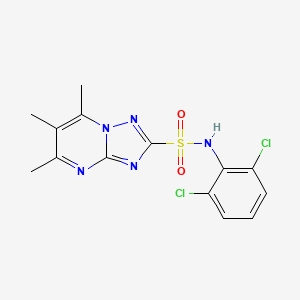
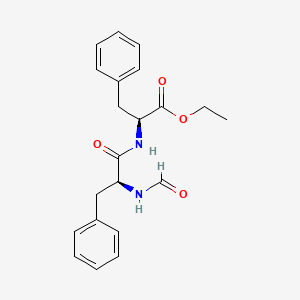
![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
